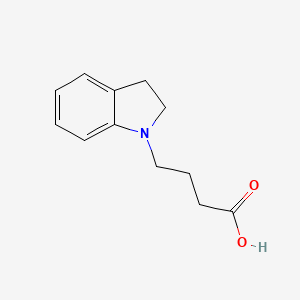

4-(2,3-dihydro-1H-indol-1-yl)butanoic acid

Description

Historical Context and Evolution of Indoline (B122111) Scaffold Research

The indoline scaffold, a heterocyclic aromatic organic compound, is characterized by a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring. scbt.com Research into this structural framework has a rich history, with its origins tracing back to 19th-century Bavaria. nih.govillinois.edu The foundational discoveries and synthetic methodologies developed during this early period laid the groundwork for future exploration. For instance, the synthesis of oxindoles, a subfamily of the indoline heterocycle, was described by von Baeyer in 1885. nih.gov

Over the decades, the indoline nucleus has come to be recognized as a "privileged scaffold" in drug discovery. nih.govresearchgate.net This term reflects its recurring presence in a wide array of natural products and synthetic molecules that exhibit significant biological activity. nih.govresearchgate.netnih.gov The versatility of the indoline ring allows it to serve as a core structure for developing compounds targeting various diseases. researchgate.netnih.gov Researchers have been particularly fascinated by its potential in constructing antitumor agents due to its presence in scaffolds that can induce antiproliferative effects through diverse mechanisms. researchgate.net The evolution of research has expanded from fundamental synthesis to complex applications, including the development of antimicrobials effective against resistant bacteria and novel anticancer agents. nih.govnih.gov

Significance of the Butanoic Acid Moiety in Indole (B1671886) and Indoline Chemistry

In the context of more complex molecules, the carboxylic acid group of the butanoic acid moiety can serve as a key interaction point with biological targets, often acting as a hydrogen bond donor or acceptor. nih.gov For example, studies on other heterocyclic compounds have shown that the presence of a carboxylic acid structure can be crucial for high antinociceptive and anti-inflammatory activities, with modification of this group, such as through amidation, leading to a decrease in activity. nih.gov Furthermore, the four-carbon chain provides a degree of flexibility, allowing the active parts of the molecule to orient themselves optimally for interaction with receptor sites. The incorporation of a butanoic acid side chain has been explored in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active agents. researchgate.net

Overview of Current Research Trajectories for 4-(2,3-Dihydro-1H-indol-1-yl)butanoic Acid

Current research involving this compound and its close analogues appears to be focused on its potential as a scaffold for developing targeted therapies. While comprehensive studies on this exact molecule are not extensively detailed in publicly available literature, research on similar structures provides insight into its potential applications.

One prominent area of investigation is the development of agonists for sphingosine-1-phosphate (S1P) receptors, particularly the S1P1 subtype. researchgate.net S1P1 receptor agonists have demonstrated utility in treating autoimmune diseases. researchgate.net Research has identified novel chemical series based on indoline structures, such as 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids, as potent and selective S1P1 receptor agonists. researchgate.net This suggests a research trajectory for this compound as a foundational structure for creating new immunomodulatory agents. The butanoic acid portion of these molecules often serves as the "headgroup" that interacts with the receptor's binding pocket. researchgate.net

Additionally, the broader family of indole-containing butanoic acids is being explored for the synthesis of novel heterocyclic compounds with potential antibacterial and anticancer activities. researchgate.net The indole nucleus is considered a "privileged scaffold" that can be chemically modified to create libraries of compounds for screening against various diseases. researchgate.net Therefore, another research trajectory involves using this compound as a starting material or building block for more complex molecules with potential therapeutic value.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

4-(2,3-dihydroindol-1-yl)butanoic acid |

InChI |

InChI=1S/C12H15NO2/c14-12(15)6-3-8-13-9-7-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6-9H2,(H,14,15) |

InChI Key |

RQGLDGHRDDABEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCCC(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 2,3 Dihydro 1h Indol 1 Yl Butanoic Acid and Analogous Structures

Retrosynthetic Analysis of the Indoline-Butanoic Acid Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler precursors. amazonaws.com For 4-(2,3-dihydro-1H-indol-1-yl)butanoic acid, the most logical disconnections are at the bonds connected to the nitrogen heteroatom.

Two key disconnections are considered:

C-N Bond of the Side Chain: The bond between the indoline (B122111) nitrogen (N1) and the butanoic acid side chain is a prime candidate for disconnection. This is a C-N bond, and its formation typically involves nucleophilic substitution or reductive amination. This disconnection leads to two synthons: an indoline cation (or an equivalent electrophile) and a butanoic acid anion (or a nucleophilic equivalent), or more practically, an indoline nucleophile and a 4-halobutanoate electrophile. This suggests a synthetic route where a pre-formed indoline is alkylated.

C-N Bonds of the Indoline Ring: The indoline ring itself can be disconnected. This typically involves breaking one of the C-N bonds within the heterocyclic ring, suggesting an intramolecular cyclization to form the indoline scaffold. This approach leads to a substituted aniline (B41778) precursor, such as a β-(2-haloaryl)ethylamine, which can undergo intramolecular cyclization to form the indoline ring.

These retrosynthetic pathways suggest two major forward synthetic strategies: (A) Synthesis of the indoline moiety followed by N-alkylation with a butanoic acid derivative, or (B) Preparation of an N-substituted aniline precursor that is then cyclized to form the final product in a later step. Strategy A is often more convergent and modular.

Synthesis of the 2,3-Dihydro-1H-Indole (Indoline) Moiety

The indoline scaffold is a common motif in pharmaceuticals and natural products. Its synthesis can be achieved through various methods, primarily involving the cyclization of acyclic precursors or the reduction of an indole (B1671886).

Several cyclization strategies have been developed to construct the indoline ring system. These methods often leverage transition-metal catalysis to facilitate the formation of the C-N bond.

Reduction of Indoles: One of the most direct methods to obtain an indoline is the reduction of the corresponding indole. This can be achieved using various reducing agents. For instance, zinc in hydrochloric acid (Zn/HCl) can effectively reduce the pyrrole (B145914) ring of indole to yield indoline. pharmaguideline.com

Palladium-Catalyzed Intramolecular Amination: Modern methods often employ palladium catalysts for intramolecular C-H amination. Substrates like picolinamide (B142947) (PA)-protected β-arylethylamines can undergo intramolecular amination of ortho C(sp²)-H bonds to form the indoline ring under mild conditions. organic-chemistry.org Similarly, 2-pyridinesulfonyl-protected phenethylamine (B48288) derivatives can be cyclized using a Pd(II) catalyst with an oxidant like diacetoxyiodobenzene (B1259982) (PhI(OAc)₂). organic-chemistry.org

Aza-Heck Cyclization: The aza-Heck reaction is another powerful tool for indoline synthesis. This palladium-catalyzed reaction involves the cyclization of N-aryl-N-hydroxy carbamates onto a tethered alkene. This method is advantageous due to its functional group tolerance and its ability to create complex indoline structures, including those with fully substituted carbons at the C2 position. nih.gov

| Method | Precursor Type | Key Reagents/Catalyst | Description |

| Indole Reduction | Indole | Zn/HCl | A classic method involving the chemical reduction of the indole double bond. pharmaguideline.com |

| Intramolecular C-H Amination | β-arylethylamine derivatives | Pd(II) catalyst, Oxidant (e.g., PhI(OAc)₂) | Palladium-catalyzed cyclization via activation and amination of an aromatic C-H bond. organic-chemistry.org |

| Aza-Heck Cyclization | N-aryl-N-hydroxy carbamates with alkene tether | Pd catalyst | Intramolecular cyclization of a nitrogen nucleophile onto a pendant alkene. nih.gov |

The design of the precursor is critical for a successful cyclization. The choice of starting material depends on the chosen synthetic route.

For intramolecular C-H amination , the precursor is typically a β-phenethylamine derivative. A directing group, such as a picolinamide or a 2-pyridinesulfonyl group, is often attached to the nitrogen to facilitate the regioselective C-H activation at the ortho position of the phenyl ring. organic-chemistry.org

In the aza-Heck cyclization , the precursor is an N-hydroxy aniline derivative containing an alkene. These precursors can be readily accessed from the corresponding nitroarenes. nih.gov

For syntheses starting from indoles , a wide variety of substituted indoles are commercially available or can be synthesized through well-established methods like the Fischer, Leimgruber-Batcho, or Reissert indole syntheses. pharmaguideline.com

Introduction of the Butanoic Acid Side Chain at the N1-Position

Once the indoline moiety is synthesized, the butanoic acid side chain is introduced at the N1 position. This is typically achieved through N-alkylation or N-acylation reactions.

The nitrogen atom of indoline is nucleophilic and can react with suitable electrophiles to form a C-N bond.

Direct N-Alkylation: A common method involves the reaction of indoline with an alkyl halide, such as ethyl 4-bromobutanoate, in the presence of a base (e.g., K₂CO₃, NaH). The resulting ester is then hydrolyzed to yield the final butanoic acid product. This is a classic SN2 reaction.

Reductive Amination: Indoline can react with a suitable aldehyde, such as succinaldehyde (B1195056) or a protected derivative, under reductive conditions (e.g., NaBH₃CN) to form the N-substituted product.

Catalytic Alkylation (Borrowing Hydrogen): More modern and sustainable methods utilize alcohols as alkylating agents via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. Iridium and iron complexes have been shown to catalyze the N-alkylation of indolines with primary alcohols. organic-chemistry.orgnih.gov In this approach, the alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes a condensation reaction with the indoline, followed by reduction of the resulting iminium ion. nih.gov

Acylation followed by Reduction: Indoline can be acylated with succinic anhydride (B1165640) to form 4-(indolin-1-yl)-4-oxobutanoic acid. Subsequent reduction of the amide carbonyl group would yield the target molecule.

| Strategy | Reagents | Catalyst | Key Features |

| Direct Alkylation | Ethyl 4-bromobutanoate, Base (e.g., K₂CO₃) | None | Two-step process: SN2 reaction followed by ester hydrolysis. |

| Borrowing Hydrogen | 1,4-Butanediol | Iridium or Iron complex | Atom-economical, uses alcohols as alkylating agents, produces water as a byproduct. organic-chemistry.orgnih.gov |

| Acylation | Succinic anhydride | None | Forms an amide intermediate which would require a subsequent reduction step. |

For the synthesis of chiral analogs of this compound, where a stereocenter might be present on the indoline ring or the side chain, stereoselective methods are required.

Enantioselective N-alkylation of indolines can be achieved using organocatalysis. For instance, the conjugate addition of indolines to α,β-unsaturated ketones, catalyzed by chiral bifunctional organocatalysts like those derived from quinine, can proceed with high enantioselectivity. mdpi.com While this specific reaction introduces a different side chain, the principle can be extended to other Michael acceptors. If an appropriate chiral α,β-unsaturated butanoate derivative were used as the electrophile, a stereocenter could be installed on the side chain during the N-alkylation step.

Furthermore, if a chiral indoline is used as the starting material, the subsequent N-alkylation will produce a chiral product. Chiral indolines themselves can be synthesized through various asymmetric methods, including stereoselective reduction of substituted indoles or asymmetric cyclization reactions. rhhz.net

Parallel Synthesis and Combinatorial Chemistry for Derivative Library Generation

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large numbers of structurally related compounds, known as libraries. These techniques are invaluable in drug discovery and materials science for identifying lead compounds with desired properties. For the synthesis of a library of derivatives based on the this compound scaffold, both solid-phase and solution-phase parallel synthesis methodologies can be employed.

A common strategy for the parallel synthesis of these derivatives involves the N-alkylation of a diverse set of substituted indolines with a butanoic acid synthon, or a precursor thereof, such as an ester. In a typical solid-phase approach, various indoline scaffolds can be immobilized on a resin support. This is followed by reaction with a suitable reagent to introduce the butanoic acid side chain, for example, ethyl 4-bromobutanoate in the presence of a base. Subsequent diversification can be achieved by reacting the carboxylic acid moiety with a library of amines to form amides, or by utilizing indolines with different substitution patterns on the aromatic ring. The final products are then cleaved from the resin for purification and screening.

The "split-and-pool" strategy is a cornerstone of combinatorial chemistry that allows for the exponential generation of compounds. While direct application to this specific scaffold is not extensively documented, the principles can be readily adapted from established methods for other heterocyclic libraries. This would involve dividing a resin with an anchored indoline into multiple portions, reacting each with a different building block, and then pooling them for the subsequent reaction step.

Illustrative Parallel Synthesis Scheme:

A representative approach to a library of 4-(indolin-1-yl)butanoic acid amides could involve the following steps:

N-Alkylation: A set of diverse indolines (R1-substituted) are reacted in parallel with ethyl 4-bromobutanoate to yield the corresponding esters.

Hydrolysis: The resulting esters are hydrolyzed to the carboxylic acids.

Amidation: The carboxylic acids are then coupled with a library of amines (R2-substituted) to generate the final amide derivatives.

This parallel synthesis approach allows for the rapid creation of a matrix of compounds where the diversity is introduced through the variations in the indoline core (R1) and the amine component (R2).

Table 1: Representative Library of this compound Amide Derivatives

| Indoline (R1) | Amine (R2) | Product Structure |

|---|---|---|

| Indoline | Benzylamine | 4-(Indolin-1-yl)-N-benzylbutanamide |

| 5-Bromoindoline | Cyclohexylamine | N-Cyclohexyl-4-(5-bromoindolin-1-yl)butanamide |

| 6-Methoxyindoline | Morpholine | 4-(6-Methoxyindolin-1-yl)-1-(morpholino)butan-1-one |

This table is illustrative and represents potential derivatives that can be synthesized using parallel chemistry techniques.

Green Chemistry Principles in Indoline Butanoic Acid Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for minimizing the environmental impact of chemical manufacturing. Key areas of focus include the use of eco-friendly solvents, energy-efficient reaction conditions, and recyclable catalysts.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green technology. tandfonline.com The N-alkylation of indoline with ethyl 4-bromobutanoate can be significantly accelerated using microwave irradiation, often leading to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods. nih.gov This technique is particularly amenable to parallel synthesis formats, allowing for the rapid generation of libraries under green conditions.

Use of Greener Solvents and Catalysts: Traditional N-alkylation reactions often employ polar aprotic solvents like DMF or DMSO, which have environmental and health concerns. Green chemistry encourages the use of more benign alternatives such as water, ethanol, or ionic liquids. For instance, the N-alkylation of indolines has been successfully performed in water using iridium-based catalysts, offering a highly efficient and environmentally friendly approach. researchgate.net Furthermore, the use of recyclable, heterogeneous catalysts, such as nano copper oxide, for C-N cross-coupling reactions in the synthesis of N-substituted indoles presents a sustainable alternative to homogeneous catalysts. researchgate.net

Atom Economy and One-Pot Syntheses: Designing synthetic routes that maximize atom economy is a fundamental principle of green chemistry. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, are highly desirable. A potential green synthesis of this compound could involve a one-pot reductive amination of a suitable keto-acid with indoline, followed by cyclization, thereby reducing waste and improving efficiency.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for N-Alkylation of Indoline

| Parameter | Conventional Method | Green Chemistry Approach |

|---|---|---|

| Solvent | DMF, Acetonitrile (B52724) | Water, Ethanol, Ionic Liquids |

| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation |

| Catalyst | Homogeneous bases (e.g., K2CO3) | Recyclable heterogeneous catalysts (e.g., nano CuO), Iridium complexes in water |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Work-up | Solvent extraction, Chromatography | Simple filtration, Minimal purification |

| Waste Generation | High | Low |

This table provides a generalized comparison based on literature for analogous N-alkylation reactions, highlighting the potential benefits of applying green chemistry principles.

By integrating these green chemistry principles into the synthetic design, the production of this compound and its derivatives can be made more sustainable, cost-effective, and environmentally responsible.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 4 2,3 Dihydro 1h Indol 1 Yl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed map of the atomic connectivity and chemical environment within the 4-(2,3-dihydro-1H-indol-1-yl)butanoic acid molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indoline (B122111) ring and the butanoic acid chain. The aromatic protons of the benzene (B151609) ring of the indoline moiety would appear in the downfield region, typically between δ 6.5 and 7.2 ppm. The benzylic and aliphatic protons of the indoline ring and the butanoic acid chain would resonate in the upfield region.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing around δ 170-180 ppm. The aromatic carbons of the indoline ring would resonate in the δ 110-150 ppm region, while the aliphatic carbons of the indoline and butanoic acid moieties would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.2 | m |

| N-CH₂ (indoline) | ~3.4 | t |

| C-CH₂ (indoline) | ~3.0 | t |

| N-CH₂ (chain) | ~3.3 | t |

| CH₂ (chain) | ~1.9 | p |

| CH₂-COOH | ~2.4 | t |

| COOH | >10 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 175 - 180 |

| Aromatic C | 110 - 150 |

| Aromatic C-N | ~150 |

| N-CH₂ (indoline) | ~53 |

| C-CH₂ (indoline) | ~28 |

| N-CH₂ (chain) | ~48 |

| CH₂ (chain) | ~25 |

| CH₂-COOH | ~31 |

Two-dimensional NMR techniques are indispensable for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (¹H-¹H) coupling networks within the molecule. For instance, correlations would be expected between the adjacent methylene (B1212753) groups of the butanoic acid chain and between the protons of the indoline ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the butanoic acid chain to the indoline ring by observing a correlation between the N-CH₂ protons of the chain and the aromatic carbons of the indoline moiety, as well as the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, a hallmark of its hydrogen-bonded dimeric structure. The carbonyl (C=O) stretching vibration of the carboxylic acid would give rise to a strong, sharp peak around 1710 cm⁻¹. The C-N stretching of the tertiary amine in the indoline ring would be observed in the 1250-1020 cm⁻¹ region. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | ~1710 | Strong |

| Aromatic C-H | >3000 | Medium |

| Aliphatic C-H | <3000 | Medium |

| C-N (Tertiary Amine) | 1250 - 1020 | Medium |

| Aromatic C=C | 1600 - 1450 | Medium |

Mass Spectrometry (MS) for Molecular Fragmentation and Compositional Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound (C₁₂H₁₅NO₂), the molecular weight is 205.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 205.

The fragmentation pattern would likely involve the loss of the carboxylic acid group (COOH, 45 Da) leading to a fragment at m/z 160. Another prominent fragmentation pathway could be the cleavage of the bond between the indoline nitrogen and the butanoic acid chain, resulting in fragments corresponding to the indoline cation (m/z 118) and the butanoic acid radical. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition with high accuracy.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for determining the purity of the compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation from any impurities. The purity would be assessed by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): GC could also be used for purity analysis, potentially after derivatization of the carboxylic acid group to a more volatile ester. This would be coupled with a mass spectrometer (GC-MS) for the identification of any volatile impurities.

These chromatographic techniques are crucial not only for final product analysis but also for monitoring the progress of the chemical synthesis and for the isolation of the pure compound.

Structure Activity Relationship Sar Investigations of Indoline Butanoic Acid Derivatives

Systematic Structural Modifications on the Indoline (B122111) Ring

The indoline ring system serves as a versatile scaffold in drug discovery, and its biological activity can be finely tuned by the introduction of various substituents. The nature, position, and fusion of these substituents can dramatically alter the pharmacological profile of the resulting derivatives.

Substituent Effects on Biological Activity Profiles

The introduction of different functional groups onto the indoline ring has been shown to significantly impact the biological activity of indoline derivatives. Research into various classes of indoline-containing compounds has demonstrated that both electron-donating and electron-withdrawing groups can modulate activity, often in a target-specific manner.

For instance, in studies of related indole (B1671886) derivatives, the presence of halogen atoms such as chlorine or fluorine has been found to enhance biological potency in certain contexts. Fluorine-substituted derivatives, in some cases, have shown greater potency than their chlorine-substituted counterparts. researchgate.net Methoxy groups have also been identified as favorable substituents, with their position on the ring playing a critical role in determining the level of activity enhancement. researchgate.net

In the context of SERCA2a activators, hydrogenation of an indole to an indoline was found to maintain robust activity. nih.gov Furthermore, masking the hydrogen bond donor capability of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group led to a significant improvement in potency, suggesting that substitutions at this position are well-tolerated and can be exploited for optimization. nih.gov

The table below summarizes the general effects of common substituents on the biological activity of indoline and related indole derivatives based on findings from various studies.

| Substituent Group | General Effect on Biological Activity | Reference |

| Halogens (F, Cl) | Often enhances potency; fluorine can be superior to chlorine. | researchgate.net |

| Methoxy (OCH3) | Generally favorable, with the position being critical for activity. | researchgate.net |

| Alkyl Groups | Can be crucial for optimal activity, with size and branching playing a role. | nih.gov |

| Boc Group (on N) | Can significantly improve potency. | nih.gov |

Impact of Substitution Position and Ring Fusion Variations

The position of a substituent on the indoline ring is a critical determinant of its effect on biological activity. SAR studies have consistently shown that substitution at different positions of the aromatic portion of the indoline ring can lead to vastly different pharmacological outcomes. For example, in a series of indole derivatives, substitution at position 4 was found to be the least favorable for a specific biological activity, while substitution at position 7 was the most favorable. researchgate.net

The following table highlights the importance of substitution position and ring fusion on the activity of indoline and related heterocyclic compounds.

| Modification | Impact on Biological Activity | Reference |

| Substitution Position | ||

| Position 4 | Can be unfavorable for activity in certain indole series. | researchgate.net |

| Position 7 | Can be the most favorable position for activity in certain indole series. | researchgate.net |

| Ring Fusion | ||

| Azaindoline Scaffold | Creation of this scaffold led to potent IDO1 inhibitors. | nih.gov |

Variations of the Butanoic Acid Side Chain

The butanoic acid side chain of 4-(2,3-dihydro-1H-indol-1-yl)butanoic acid is a key feature that can be extensively modified to probe its role in molecular recognition and to optimize pharmacokinetic and pharmacodynamic properties.

Influence of Alkyl Chain Length and Saturation

The length and degree of saturation of the alkyl chain connecting the indoline nitrogen to the carboxylic acid group are critical parameters in SAR studies. Altering the chain length can affect the molecule's ability to span the distance between binding regions on a target protein. In a series of quinoxaline-2-carboxamides, extending an amidic bridge from a methylene (B1212753) to an ethylene (B1197577) group negatively impacted activity, while a propylene (B89431) bridge preserved it, indicating a specific spatial requirement for optimal activity. mdpi.com

Introducing unsaturation, such as a double bond, into the side chain can impose conformational rigidity. This was demonstrated in a series of steroid 5 alpha-reductase inhibitors where an (E)-butenylideneamino]phenoxy)butyric acid side chain was crucial for potent inhibition. nih.gov The rigidity conferred by the double bond likely helps to orient the key functional groups in the optimal conformation for binding.

| Side Chain Modification | Influence on Activity | Reference |

| Chain Length Extension | Can have a significant, and sometimes negative, impact on activity. | mdpi.com |

| Introduction of Unsaturation | Can increase rigidity and potency by enforcing a favorable binding conformation. | nih.gov |

Introduction of Heteroatoms and Functional Groups

The incorporation of heteroatoms (e.g., oxygen, nitrogen) and various functional groups (e.g., amides, esters) into the butanoic acid side chain can profoundly alter the compound's physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability.

For example, the carboxylic acid group itself is a key hydrogen bond donor and acceptor and is often essential for interaction with biological targets. In some cases, replacing the carboxylic acid with an ester or an amide can modulate activity or convert the compound into a prodrug. The N-methylation of an amide nitrogen in one series of inhibitors led to a complete loss of activity, highlighting the importance of the amide NH for hydrogen bonding and maintaining a coplanar conformation. nih.gov

Stereochemical Influence on Activity

While this compound itself is achiral, the introduction of chiral centers into the butanoic acid side chain can lead to stereoisomers with different biological activities. This is a fundamental principle in medicinal chemistry, as biological macromolecules are chiral and often exhibit stereoselective binding.

For instance, the introduction of a methyl group on the alpha-carbon of the butanoic acid chain would create a chiral center. The (R) and (S) enantiomers could have significantly different potencies and efficacies, as one enantiomer may fit more favorably into the binding site of a target protein than the other. While specific examples for the title compound are not available, the principle of stereoselectivity is well-established across numerous classes of bioactive molecules. nih.gov

Impact of N1-Substituents on Receptor and Enzyme Interactions

The N1-substituent of the indoline ring, which in the parent compound is a butanoic acid chain, plays a pivotal role in modulating the pharmacological profile of this class of molecules. Research into related indole and indoline structures has consistently highlighted the significance of the nature and orientation of substituents at this position for receptor binding and enzyme inhibition.

In a key study on a series of 4-oxo-4-(indolin-1-yl)butanoic acid derivatives, which are structurally very similar to the parent compound, systematic modifications were made to understand their activity as sphingosine-1-phosphate receptor 1 (S1P₁) agonists. The butanoic acid moiety at the N1 position is crucial as it mimics the phosphate (B84403) group of the endogenous ligand, sphingosine-1-phosphate, allowing it to interact with the polar residues in the receptor's binding pocket.

The SAR exploration for this class of compounds as S1P₁ agonists revealed several key insights. nih.gov The carboxylate of the butanoic acid is a critical feature for activity, likely forming an ionic bond with a positively charged residue in the receptor. Modifications to the indoline core, particularly at the 5-position, have been shown to significantly impact potency and selectivity. For instance, the introduction of a phenyl-oxadiazole group at the 5-position of the indoline ring led to a series of potent and selective S1P₁ agonists. nih.gov

The following interactive table summarizes the structure-activity relationship data for a series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid derivatives, highlighting the effect of substitutions on the phenyl ring on S1P₁ receptor agonism.

| Compound ID | R Group (Substitution on Phenyl Ring) | S1P₁ EC₅₀ (nM) |

| 1a | H | 1.5 |

| 1b | 4-F | 1.2 |

| 1c | 3-F | 2.5 |

| 1d | 2-F | 11 |

| 1e | 4-Cl | 1.8 |

| 1f | 4-CH₃ | 2.1 |

| 1g | 4-OCH₃ | 3.5 |

Data adapted from a study on 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid derivatives as S1P₁ agonists. nih.gov

The data indicates that small, electron-withdrawing groups like fluoro and chloro at the para-position of the terminal phenyl ring are well-tolerated and can even slightly enhance potency. In contrast, substitution at the ortho-position leads to a noticeable decrease in activity, suggesting steric hindrance in the binding pocket.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indoline butanoic acid derivatives, QSAR studies can provide predictive models that aid in the design of new analogs with improved potency and selectivity.

While specific QSAR models for this compound are not extensively reported in the literature, studies on closely related indole and indoline derivatives have demonstrated the utility of this approach. These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters.

For instance, a 3D-QSAR study on a series of indole derivatives as aldose reductase inhibitors revealed the importance of hydrophobic and hydrogen bond donor/acceptor fields for their inhibitory activity. nih.gov The developed Comparative Molecular Similarity Index Analysis (CoMSIA) model showed a good predictive ability, with a q² of 0.557 and an r² of 0.934. nih.gov Such models generate contour maps that visualize the regions around the molecule where specific properties are favorable or unfavorable for activity. For a molecule like this compound, a QSAR model might indicate that:

Hydrophobic substituents on the benzene (B151609) ring of the indoline moiety could enhance binding affinity by interacting with hydrophobic pockets in the target protein.

The hydrogen bond donating and accepting capacity of the carboxylic acid group is critical for interaction with the receptor.

The steric bulk of substituents on the indoline ring needs to be optimized to avoid clashes within the binding site.

A typical QSAR model is represented by a linear or non-linear equation. For a hypothetical series of indoline butanoic acid derivatives, a QSAR equation might look like:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the hydrophobicity of the molecule.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

MR is the molar refractivity, a steric descriptor.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the analysis.

The statistical quality of a QSAR model is assessed by parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the standard error of prediction. A robust QSAR model can then be used to predict the biological activity of newly designed, untested compounds.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is another powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for indoline butanoic acid derivatives would define the spatial arrangement of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings that are crucial for binding to a particular biological target.

For derivatives of this compound acting as S1P₁ agonists, a ligand-based pharmacophore model can be developed by aligning a set of active compounds and extracting their common chemical features. Such a model would likely include:

A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the butanoic acid.

A negative ionizable feature representing the carboxylate group, which is crucial for ionic interactions.

A hydrophobic/aromatic feature associated with the indoline ring system.

Additional hydrophobic or aromatic features representing substituents on the indoline ring that enhance potency.

The following table illustrates a hypothetical pharmacophore model for an S1P₁ agonist based on the indoline butanoic acid scaffold.

| Pharmacophoric Feature | Corresponding Chemical Group | Distance to Negative Ionizable Feature (Å) |

| Negative Ionizable | Carboxylate (COO⁻) | - |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | 2.5 - 3.5 |

| Aromatic Ring 1 | Indoline Benzene Ring | 4.0 - 5.0 |

| Hydrophobic Region | Substituent at position 5 | 6.0 - 7.5 |

Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large chemical databases to identify novel compounds that possess the required pharmacophoric features and are therefore likely to be active. researchgate.net This approach allows for the discovery of new chemical scaffolds that may have improved pharmacological properties compared to the initial lead compounds. Structure-based pharmacophore models can also be developed if the 3D structure of the target receptor or enzyme is known, by analyzing the key interactions between the ligand and the active site.

Elucidation of Biological Activity Mechanisms of Indoline Butanoic Acid Scaffolds

Enzyme Inhibition and Modulation Studies

Compounds based on the indoline (B122111) butanoic acid structure have been investigated for their ability to inhibit or modulate the activity of various enzymes, which is a key mechanism for their therapeutic potential.

Kinetic studies are fundamental to understanding the potency and mechanism of enzyme inhibitors. While specific kinetic data for 4-(2,3-dihydro-1H-indol-1-yl)butanoic acid is not extensively detailed in the available literature, analysis of structurally related indole (B1671886) and indoline derivatives provides significant insight into the potential activities of this scaffold.

5-alpha reductase: This enzyme is involved in steroid metabolism, and its inhibition is a therapeutic strategy for conditions like benign prostatic hyperplasia. nih.govwikipedia.org Derivatives of indole butyric acid have been identified as potent inhibitors. For example, a nonsteroidal inhibitor, 4-[3-[3-[bis(4-isobutylphenyl)methylamino]benzoyl]-1H-indol-1-YL]-butyric acid (FK143), demonstrated a correlation between its binding potential in various tissues and the V(max) of steroid 5-alpha-reductase, suggesting that the enzyme's activity level is a primary determinant of the compound's specific binding. nih.gov Another series of (E)-4-(2-[[3-(indol-5-yl)-1-oxo-2-butenyl]amino]phenoxy)butyric acid derivatives also showed potent inhibition of this enzyme. nih.gov

5-lipoxygenase (5-LOX): This enzyme is crucial in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.govnih.gov Inhibition of 5-LOX is a key anti-inflammatory mechanism. mdpi.com Indole derivatives have been developed as 5-LOX inhibitors. For instance, MK-886, a potent leukotriene biosynthesis inhibitor, contains an indole-2-yl-propanoic acid core structure and acts by binding to the 5-lipoxygenase-activating protein (FLAP), which is essential for 5-LOX activity. thieme-connect.de The inhibition of 5-LOX prevents the conversion of arachidonic acid into inflammatory leukotrienes. nih.govmdpi.com

Leukotriene C4 (LTC4) Synthase: This enzyme catalyzes the conjugation of leukotriene A4 (LTA4) with glutathione (B108866) to form LTC4, the parent compound of the cysteinyl leukotrienes. nih.gov The kinetic parameters for human LTC4 synthase have been determined, with a K(m) of 3.6 µM for LTA4 and a V(max) of 1.3 µmol/mg/min. nih.gov A potent and selective oral inhibitor of LTC4S, AZD9898, was developed with a picomolar IC50 value, demonstrating the feasibility of targeting this enzyme. nih.gov

Table 1: Kinetic Data for Inhibitors of Target Enzymes with Related Scaffolds

| Enzyme | Inhibitor | Kinetic Parameter | Value | Source |

|---|---|---|---|---|

| LTC4 Synthase | AZD9898 | IC50 | 0.28 nM | nih.gov |

| LTC4 Synthase (Human) | LTA4 (Substrate) | Km | 3.6 µM | nih.gov |

| LTC4 Synthase (Human) | LTA4 (Substrate) | Vmax | 1.3 µmol/mg/min | nih.gov |

| 5-Lipoxygenase | Manoalide | IC50 | ~0.3 µM | bohrium.com |

Understanding how an inhibitor binds to the active site of an enzyme is crucial for structure-based drug design. Techniques such as computational docking and nuclear magnetic resonance (NMR) spectroscopy are used to elucidate these binding modes. nih.govnih.gov The binding site of an enzyme is a specific pocket formed by key amino acid residues that are essential for its catalytic activity. mdpi.com

For inhibitors of enzymes like 5-lipoxygenase, binding can occur directly in the active site, often near the catalytic iron atom, to prevent substrate access or redox cycling. nih.gov For example, the redox-type inhibitor nordihydroguaiaretic acid (NDGA) lodges directly in the 5-LOX active site. nih.gov In other cases, inhibitors may bind covalently to nucleophilic residues within the binding site, such as cysteine. mdpi.com Computational docking studies on various inhibitors have helped to create coherent models of interactions within the active site, highlighting recurring motifs such as interactions with specific lysine (B10760008) residues as being of prime importance for binding. nih.gov

Receptor Agonism/Antagonism and Ligand-Binding Studies

Beyond enzyme inhibition, indoline butanoic acid scaffolds can function as ligands for cellular receptors, acting as either agonists (activators) or antagonists (blockers). A notable example is a series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid derivatives that have been identified as potent and selective agonists for the sphingosine-1-phosphate receptor 1 (S1P1). nih.gov The S1P1 receptor plays a critical role in the immune system, and its activation has proven utility in treating autoimmune diseases. nih.govresearchgate.net

Table 2: S1P1 Receptor Agonist Activity of Indoline Butanoic Acid Derivatives

| Compound | S1P1 EC50 (nM) | Source |

|---|---|---|

| Example Compound 1 (from study) | Data Not Specified | nih.gov |

| Example Compound 2 (from study) | Data Not Specified | nih.gov |

Note: Specific EC50 values for individual compounds from the series were not detailed in the abstract.

Additionally, related butanoic acid derivatives have been shown to interact with other receptor systems. For example, 4-amino-3-benzo(b)furan-2-yl butanoic acid acts as a weak, partial agonist at GABAB receptors in the spinal cord. nih.gov

Cellular Pathway Perturbation Analyses

The biological activity of indoline butanoic acid scaffolds ultimately results from their ability to perturb cellular signaling pathways. Inhibition of enzymes like 5-LOX directly disrupts the leukotriene biosynthesis pathway, leading to a reduction in pro-inflammatory mediators. nih.gov This pathway is a key component of the inflammatory response. mdpi.com

Furthermore, butyrate (B1204436) and its derivatives have been shown to modulate inflammatory pathways by suppressing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β, while increasing the production of anti-inflammatory cytokines like IL-10. nih.govmdpi.com Some compounds can also interfere with cell cycle regulation. For example, certain retinamide (B29671) derivatives were found to alter cell cycle profiles and down-modulate the expression of Cyclin D1, a key protein in cell cycle progression. nih.gov

In Vitro Biological Screening Platforms for Novel Activities

The discovery of new biological activities for chemical scaffolds relies on a variety of in vitro screening platforms. These platforms allow for the high-throughput testing of compounds against a panel of biological targets. Common methods include cell viability and survival assays (e.g., MTS assays), which measure the effect of a compound on cell proliferation. nih.gov

For identifying novel anticancer agents, compounds can be screened against various cancer cell lines using 2D and 3D preclinical models. mdpi.com Other platforms are designed to detect specific activities, such as antimicrobial effects (using broth microdilution methods) or antitubercular properties (using assays like the Resazurin microplate assay). nih.gov These screening approaches are essential for identifying lead compounds for further development.

The anti-inflammatory potential of the indoline butanoic acid scaffold is a significant area of investigation. In vitro models are critical for elucidating the mechanisms behind these effects. A primary mechanism is the inhibition of the 5-lipoxygenase pathway, which reduces the synthesis of leukotrienes, potent lipid mediators of inflammation. mdpi.com

Cell-based assays are used to quantify the anti-inflammatory effects. For example, cell cultures can be challenged with an inflammatory stimulus like lipopolysaccharide (LPS), and the ability of a compound to reduce the subsequent secretion of pro-inflammatory markers like TNF-α is measured. mdpi.com Studies have demonstrated that butyrate derivatives can significantly reduce TNF-α secretion in porcine cell culture models, highlighting their anti-inflammatory capacity. mdpi.com Similarly, other butanoic acid derivatives have shown anti-inflammatory properties in various screening models. nih.gov

Table 3: Summary of Investigated Anti-inflammatory Mechanisms

| Mechanism | Key Findings | Source |

|---|---|---|

| 5-Lipoxygenase Inhibition | Prevents the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid. | nih.govmdpi.com |

| Cytokine Modulation | Suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in cell models. | nih.govmdpi.com |

| Cytokine Modulation | Increased expression of anti-inflammatory cytokine IL-10. | nih.gov |

Antioxidant Pathway Modulations

Indole derivatives are recognized for their antioxidant capabilities. One of the key mechanisms involves direct radical scavenging and protection against oxidative damage induced by toxic metabolites. For instance, certain indole-derived compounds have demonstrated protective effects against acetaminophen-induced liver injury. This protection is achieved by directly binding to the reactive toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), thereby preventing cellular damage. nih.gov This mechanism highlights the potential of the indole scaffold to neutralize harmful reactive species, a crucial aspect of antioxidant activity. Studies on NecroX-7, an indole-derived molecule, have shown it to be a potent antioxidant that can bind to various radicals, suggesting that compounds with an indoline butanoic acid structure may also mitigate oxidative stress by directly sequestering damaging molecules. nih.gov

Anti-bacterial Mechanisms

The indoline butanoic acid scaffold and related indole derivatives exhibit anti-bacterial effects through multiple mechanisms that disrupt essential bacterial functions.

Membrane Disruption : A primary mode of action is the perturbation of the bacterial membrane. Indole-containing compounds can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death. mdpi.com This mechanism is effective against a range of bacteria, including drug-resistant strains. nih.gov

Inhibition of Cell Division : Certain indole derivatives target FtsZ, a key protein in the bacterial cell division process. By inhibiting FtsZ polymerization and its GTPase activity, these compounds prevent the formation of the Z-ring, which is essential for bacterial cytokinesis, thereby halting cell division. nih.gov

Inhibition of Respiratory Metabolism : Synthetic indole derivatives have been found to inhibit the respiratory metabolism in multidrug-resistant Gram-positive bacteria. This interference with cellular energy production represents another significant pathway for their anti-bacterial action. nih.gov

These multifaceted mechanisms make the indoline scaffold a promising basis for the development of new anti-bacterial agents. nih.govnih.goveurekaselect.com

Table 1: Anti-bacterial Activity of an Indole-Core Compound (CZ74) Against Gram-Positive Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| Bacillus subtilis ATCC 6633 | 2 |

| Staphylococcus aureus ATCC 29213 | 2 |

| Methicillin-resistant S. aureus (MRSA) ATCC 33591 | 2 |

| Vancomycin-resistant Enterococcus (VRE) ATCC 700221 | 4 |

Data sourced from a study on indole-core derivatives targeting the FtsZ protein. nih.gov

Anti-viral Mechanisms

Indole derivatives, including those with a carboxylic acid moiety, have emerged as potent inhibitors of various viruses through targeted interactions with viral enzymes and processes.

One key mechanism is the inhibition of HIV-1 integrase . Indole-2-carboxylic acid has been identified as a scaffold for integrase strand transfer inhibitors (INSTIs). These compounds function by chelating the two Mg²⁺ ions within the active site of the integrase enzyme, which is crucial for its function in integrating the viral genome into the host cell's DNA. mdpi.comrsc.orgnih.gov Optimization of this scaffold has led to derivatives with significant inhibitory effects, with some achieving an IC₅₀ value as low as 0.13 μM. nih.gov

Another significant anti-viral mechanism involves the inhibition of SARS-CoV-2 . An indole-3-carboxylic acid derivative demonstrated the ability to completely inhibit the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. nih.govactanaturae.ru This compound also effectively inhibited the formation of syncytia, which are large fused cells induced by the viral spike protein, and showed interferon-inducing capabilities, suggesting it can activate the host's innate immune response. nih.govactanaturae.ru

Table 2: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives Against HIV-1 Integrase

| Compound | IC₅₀ (µM) |

|---|---|

| Indole-2-carboxylic acid (Scaffold) | >50 |

| Derivative 17a | 3.11 |

| Optimized Derivative 20a | 0.13 |

Data sourced from studies on indole derivatives as HIV-1 integrase inhibitors. rsc.orgnih.gov

Hepatoprotective Mechanisms

The indole scaffold contributes to liver protection through mechanisms that counteract inflammation and neutralize toxic substances. Research has shown that indole, a metabolite produced by gut microbiota, can reduce liver damage and the associated inflammatory responses. In studies with leptin-deficient obese mice, indole administration lowered the hepatic expression of genes involved in inflammation (such as Ccl2 and Cxcl2) and macrophage activation (like Cd68). nih.gov

Furthermore, specific indole derivatives provide hepatoprotection by directly targeting toxic metabolites. For example, the compound NecroX-7, an indole derivative, protects against liver injury caused by acetaminophen (B1664979) overdose. Its mechanism involves directly binding to the highly reactive and toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). nih.gov This action prevents NAPQI from binding to cellular proteins and causing widespread necrosis of hepatocytes, particularly when protective glutathione levels are depleted. nih.gov This direct detoxification pathway highlights a powerful hepatoprotective strategy for indole-based compounds.

Elastase Release Inhibition Mechanisms

Certain compounds based on the indole scaffold have been identified as potent inhibitors of human neutrophil elastase (HNE), a serine protease implicated in various inflammatory diseases. The mechanism of inhibition is not competitive; rather, it is allosteric.

Indole-3-carbinol (I3C), a well-studied indole derivative, acts as a non-competitive inhibitor of elastase activity. nih.govpnas.org This means it does not bind to the enzyme's active site where the substrate normally binds. Instead, computational simulations and kinetic studies suggest that I3C binds to a distinct, external surface on the elastase molecule. pnas.orgnih.gov This allosteric binding induces a conformational change in the enzyme that reduces its catalytic efficiency. An inhibitory constant (Ki) of approximately 12 μM has been demonstrated for I3C's inhibition of elastase. nih.govpnas.org This direct inhibition of elastase enzymatic activity implicates the potential for related indole compounds to be used in therapies where high elastase levels are a factor. nih.gov

Aldose Reductase Inhibition Mechanisms

Indole-based scaffolds are effective inhibitors of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. nih.govpatsnap.com The primary mechanism involves the interaction of the inhibitor with the enzyme's active site.

Aldose reductase inhibitors typically possess a polar group that interacts with a region in the active site known as the "anion binding pocket". nih.gov The carboxylic acid moiety present in many indole-based inhibitors, including indole acetic acid derivatives, serves this function, allowing the molecule to anchor effectively within the enzyme. nih.govnih.gov Molecular modeling has shown that compounds like 1-indole acetic acid can form strong electrostatic interactions with the NADP⁺ cofactor, contributing to their inhibitory efficacy. nih.gov

Some indole-based compounds exhibit an uncompetitive type of inhibition , meaning they bind to the enzyme-substrate complex. researchgate.net This is advantageous because the inhibitor's effectiveness is not diminished by high concentrations of glucose, the enzyme's substrate, which is characteristic of hyperglycemic conditions. researchgate.net Furthermore, many of these inhibitors are designed as bifunctional agents, possessing both aldose reductase inhibitory and antioxidant activities, which provides a multi-faceted approach to treating diabetic complications. nih.govresearchgate.net

Table 3: Aldose Reductase Inhibition by Indole Acetic Acid Derivatives

| Compound | Inhibition Efficacy | Interaction Mechanism |

|---|---|---|

| 1-Indole Acetic Acid | Higher | Stronger electrostatic interaction with NADP⁺ |

| 3-Indole Acetic Acid | Lower | Weaker interaction with the active site |

Data based on molecular modeling and in vitro inhibition studies. nih.gov

Mechanistic Characterization of Plant Hormone Analogs and Derivatives

The compound 4-(1H-indol-3-yl)butanoic acid, also known as Indole-3-butyric acid (IBA), is a well-characterized plant hormone of the auxin class. wikipedia.org Its primary mechanism of action in plants is to serve as a precursor, or storage form, for the main active auxin, Indole-3-acetic acid (IAA). wikipedia.orgfrontiersin.orgnih.gov

The conversion of IBA to IAA is a metabolic process analogous to the β-oxidation of fatty acids. wikipedia.orgumn.edu This process occurs within specialized organelles called peroxisomes. frontiersin.orgnih.gov Specific enzymes are required for this conversion, which involves the shortening of the butanoic acid side chain by two carbons to yield the acetic acid side chain of IAA. frontiersin.orgnih.gov This conversion is critical for the biological activity of IBA, and its regulation allows plants to maintain auxin homeostasis, which is essential for numerous developmental processes, including root formation, cell division, and elongation. frontiersin.orgnih.govsouthernbiological.com The active IAA molecule then binds to its receptors in the nucleus, leading to the degradation of Aux/IAA repressor proteins and the subsequent activation of auxin response factor (ARF) transcription factors, which regulate the expression of auxin-responsive genes. pnas.orgwikipedia.org

Chemical Biology Applications of 4 2,3 Dihydro 1h Indol 1 Yl Butanoic Acid Analogs

Development of Molecular Probes for Target Identification

Molecular probes are essential tools in chemical biology for the identification and characterization of biological targets. Analogs of 4-(2,3-dihydro-1H-indol-1-yl)butanoic acid can be functionalized to create sophisticated probes for target identification. A notable application is the development of fluorescent probes to study specific receptors.

For instance, researchers have synthesized novel fluorescent ligands based on the related 4-(1H-indol-3-yl)butanoic acid scaffold to study sigma (σ) receptors, which are implicated in cancer and Alzheimer's disease. In these studies, the indole (B1671886) butanoic acid core serves as a key structural motif for achieving high affinity for the target receptors. The butanoic acid side chain provides a convenient attachment point for various fluorophores, spanning a range of emission wavelengths from green to near-infrared. This allows for multi-color imaging experiments and the sensitive detection of the target receptors in cells and tissues.

The design of these probes often involves linking the indoline (B122111) butanoic acid moiety to a fluorescent dye, such as a Bodipy or Cyanine dye. The resulting fluorescent conjugates retain high affinity for the target protein, enabling researchers to visualize the distribution and dynamics of the receptor in living cells using fluorescence microscopy.

Table 1: Examples of Fluorescent Probes Based on Indole Butanoic Acid Scaffolds

| Probe Type | Target | Fluorophore | Application |

| Fluorescent Ligand | Sigma (σ) Receptors | Bodipy, Cyanine Dyes | Live-cell imaging, receptor localization studies |

This approach highlights the utility of the indoline butanoic acid scaffold in creating highly specific and sensitive molecular probes for target identification and validation.

Design of Affinity Ligands for Protein Studies

Affinity ligands are crucial for the purification and study of proteins. The structure of this compound, with its reactive carboxylic acid group, is well-suited for immobilization onto solid supports to create affinity chromatography matrices. These matrices can then be used to selectively capture and purify target proteins from complex biological mixtures.

The general principle involves covalently attaching the indoline butanoic acid analog to a solid support, such as agarose (B213101) or magnetic beads. The butanoic acid's carboxyl group can be activated to form a reactive ester, which can then react with amine groups on the surface of the support material, forming a stable amide bond. The immobilized indoline moiety then acts as a "bait" to capture proteins that have a specific affinity for this chemical structure.

Once the target protein is bound to the affinity matrix, non-specifically bound proteins can be washed away. The purified target protein can then be eluted by changing the buffer conditions, such as pH or ionic strength, or by adding a competing ligand that displaces the protein from the immobilized indoline analog.

While specific examples of using this compound itself as an affinity ligand are not extensively documented in publicly available literature, the principles of affinity chromatography are well-established. The indoline scaffold is a known pharmacophore that interacts with a variety of protein targets. Therefore, an immobilized indoline butanoic acid derivative could potentially be used to:

Identify novel protein binding partners: By passing a cell lysate over the affinity column and identifying the proteins that bind, researchers can discover new targets for drugs based on the indoline scaffold.

Purify known target proteins: If a protein is known to bind to an indoline-based drug, an affinity matrix can be used to purify that protein for further structural and functional studies.

Study drug-target interactions: Affinity chromatography can be used to measure the binding affinity between a protein and an immobilized ligand, providing valuable information for drug development.

Application in Biological Pathway Delineation

Analogs of this compound have been instrumental in the delineation of various biological pathways by acting as selective inhibitors or modulators of key protein targets within those pathways. The versatility of the indoline scaffold allows for the synthesis of derivatives that can target specific enzymes or receptors with high potency and selectivity.

A significant example is the development of indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These two enzymes are key players in the arachidonic acid cascade, a critical pathway in inflammation. By simultaneously inhibiting both 5-LOX and sEH, these indoline derivatives can effectively block the production of pro-inflammatory mediators, making them promising candidates for the treatment of inflammatory diseases. Extensive in vitro and in vivo studies have demonstrated the anti-inflammatory efficacy of these compounds, helping to elucidate the interconnected roles of the 5-LOX and sEH pathways in inflammation.

Another important application is the discovery of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P₁). The S1P₁ receptor plays a crucial role in lymphocyte trafficking and is a validated target for the treatment of autoimmune diseases. The discovery of these indoline butanoic acid derivatives as S1P₁ agonists has provided valuable tools to study the physiological and pathological roles of this receptor and has paved the way for the development of new immunomodulatory drugs.

Table 2: Indoline Butanoic Acid Analogs in Biological Pathway Studies

| Compound Class | Target(s) | Biological Pathway | Therapeutic Area |

| Indoline-based dual inhibitors | 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) | Arachidonic Acid Cascade | Inflammation |

| 4-oxo-4-(indolin-1-yl)butanoic acids | Sphingosine-1-Phosphate Receptor 1 (S1P₁) | Lymphocyte Trafficking | Autoimmune Diseases |

These examples demonstrate how carefully designed analogs of this compound can serve as powerful chemical tools to dissect complex biological pathways and identify new therapeutic targets.

Utilization as Tools for Mechanistic Toxicology Studies

Understanding the potential toxicity of new chemical entities is a critical aspect of drug discovery and chemical biology. Analogs of this compound can be used as tools in mechanistic toxicology studies to investigate the metabolic pathways that can lead to the formation of reactive metabolites and subsequent cellular toxicity.

The indoline ring system can be metabolized by cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes in the liver. One of the key metabolic pathways for indolines is dehydrogenation to the corresponding indole. This "aromatization" process can have significant toxicological consequences. The resulting indole can be further oxidized to form reactive electrophilic species, such as 3-methyleneindolenine, which can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.

For example, studies on the metabolism of the indoline-containing drug indapamide (B195227) have shown that it is dehydrogenated by CYP3A4 to its indole form. This bioactivation pathway is a potential source of toxicity. By synthesizing and studying the metabolism of various indoline butanoic acid analogs, researchers can gain insights into the structure-activity relationships for CYP-mediated bioactivation. This knowledge is crucial for designing safer drugs with a lower potential for metabolic activation and toxicity.

Furthermore, studies on the cytotoxicity of related indole derivatives, such as indole-3-acetic acid, have shown that their toxicity is often mediated by the formation of reactive oxygen species (ROS) and the induction of oxidative stress. These studies often employ various in vitro assays to assess parameters like loss of cell membrane integrity, DNA fragmentation, and mitochondrial dysfunction. By applying these assays to a series of indoline butanoic acid analogs, researchers can establish structure-toxicity relationships and identify the structural features that contribute to cytotoxicity.

Table 3: Toxicological Profile of Indoline and Related Indole Derivatives

| Compound Type | Metabolic Pathway | Reactive Intermediate | Toxicological Endpoint |

| Indoline Derivatives | Cytochrome P450-mediated dehydrogenation | Indole, 3-Methyleneindolenine | Covalent binding to proteins and DNA |

| Indole-3-acetic Acid Derivatives | Peroxidase-mediated oxidation | Indole radicals, Reactive Oxygen Species (ROS) | Oxidative stress, DNA damage, Apoptosis |

Future Directions in Chemical Biology Research on Indoline Butanoic Acids

The versatility of the this compound scaffold ensures its continued importance in chemical biology research. Future research in this area is likely to focus on several key directions:

Development of Novel Bioorthogonal Probes: The butanoic acid side chain can be further functionalized with bioorthogonal handles, such as alkynes or azides. This will enable the use of click chemistry to attach a wide variety of reporter tags (e.g., fluorophores, biotin) to the indoline probe after it has bound to its cellular target. This approach, known as bioorthogonal ligation, allows for more precise and less disruptive labeling of biological targets in their native environment.

Design of Photoaffinity Ligands: Incorporating a photoreactive group, such as a diazirine or an aryl azide, into the structure of an indoline butanoic acid analog can create a photoaffinity ligand. Upon photoactivation with UV light, this ligand will form a covalent bond with its target protein, allowing for the unambiguous identification of the binding partner, even for weak or transient interactions.

Exploration of New Therapeutic Targets: High-throughput screening of libraries of diverse indoline butanoic acid derivatives against a wide range of biological targets is likely to uncover new and unexpected biological activities. This could lead to the identification of novel therapeutic targets and the development of first-in-class drugs for a variety of diseases.

Application in Proteolysis Targeting Chimeras (PROTACs): The indoline scaffold could be used as a ligand for a target protein of interest in the design of PROTACs. A PROTAC is a bifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. By developing indoline-based ligands for new and challenging drug targets, it may be possible to create novel PROTACs with therapeutic potential.

Advanced Toxicological Profiling: A deeper understanding of the mechanisms of toxicity of indoline derivatives is needed. Future studies will likely employ advanced techniques, such as metabolomics and proteomics, to identify the specific metabolic pathways and cellular targets that are affected by these compounds. This will enable the development of predictive models for toxicity and the design of safer indoline-based drugs.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(2,3-dihydro-1H-indol-1-yl)butanoic acid, and how can isotopic labeling be achieved?

Answer:

The compound can be synthesized via acid-catalyzed alkylation of indole derivatives. For example, deuterated analogs (e.g., 4-(1H-Indol-3-yl-2-d)butanoic-4,4-d2 acid) are prepared by dissolving the parent compound in deuterated triflic acid (TfOD) followed by quenching in D₂O. This introduces deuterium at specific positions, confirmed by ¹H-NMR (e.g., δ 7.60 ppm for H-4 and residual proton signals at δ 6.99 ppm) and HRMS-ESI (mass error < 0.002 amu) . Isotopic purity is ensured via column chromatography (ethyl acetate/n-hexane, 1:1).

Advanced: How can researchers resolve contradictions in NMR spectral data for deuterated derivatives of this compound?

Answer:

Residual proton signals in deuterated samples (e.g., δ 6.99 ppm in ¹H-NMR) may arise from incomplete deuteration or exchange processes. To address this:

- Use ²H-decoupled ¹³C-NMR to identify deuterated carbons (e.g., δ 24.2 ppm as a multiplet for CD₂ groups).

- Compare experimental HRMS-ESI data (e.g., [M+H]⁺ = 207.1188) with theoretical values (207.1207) to quantify isotopic incorporation .

- Optimize reaction time and temperature to minimize proton back-exchange.

Basic: What analytical methods are recommended for characterizing this compound?

Answer:

- ¹H/¹³C-NMR: Key signals include indole protons (δ 7.35 ppm for H-7) and butanoic acid carbons (δ 179.2 ppm for COOH) .

- HRMS-ESI: Confirm molecular weight with <2 ppm error (e.g., m/z 207.1188 [M+H]⁺).

- Melting Point: Analogous compounds (e.g., 4-aminophenylbutanoic acid) exhibit mp 165–170°C, useful for purity assessment .

Advanced: How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

Answer:

- Substitution Strategies: Replace the indole ring with benzimidazole (e.g., 2-Oxo-1-benzimidazolinebutyric acid, CAS 3273-68-5) to modulate electronic properties .

- Functionalization: Introduce substituents at the butanoic acid chain (e.g., tert-butoxycarbonyl groups) to enhance solubility or binding affinity, as seen in peptide synthesis intermediates .

- Pharmacophore Mapping: Use computational tools to compare analogs like 4-(3-pyridinyl)butanoic acid (CAS 17270-50-7) for bioactivity .

Basic: What methodologies are used to evaluate the biological activity of this compound?

Answer:

- In Vitro Assays: Test neuroprotective effects using neuronal cell lines (e.g., SH-SY5Y) under oxidative stress, measuring viability via MTT assays .

- Enzyme Inhibition: Screen against targets like cyclooxygenase-2 (COX-2) using fluorometric or colorimetric substrates.

- Metabolic Stability: Assess half-life in liver microsomes (e.g., human S9 fraction) to predict pharmacokinetics.

Advanced: How do solvent and pH conditions affect the stability of this compound?

Answer:

- Acidic Conditions: Protonation of the indole nitrogen (pKa ~5.6) may alter solubility and reactivity.

- Aqueous Stability: Hydrolysis of the indole ring is minimized at pH 4–6, as shown in analogs like 4-phthalimidobutanoic acid (CAS 3130-75-4) .

- Storage Recommendations: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation, as indicated for related indole derivatives .

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Column Chromatography: Use silica gel with ethyl acetate/n-hexane (1:1) for baseline separation of deuterated and non-deuterated species .

- Recrystallization: Optimize solvent mixtures (e.g., ethanol/water) based on solubility data (e.g., 4-aminophenylbutanoic acid in aqueous ethanol) .

- HPLC: Apply reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation (>97%) .

Advanced: How can computational modeling predict the binding modes of this compound to biological targets?

Answer:

- Docking Studies: Use AutoDock Vina to simulate interactions with receptors (e.g., serotonin receptors due to structural similarity to psilocybin derivatives) .

- MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).

- QSAR Models: Corinate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE: Use nitrile gloves and safety goggles to avoid skin/eye contact, as recommended for structurally related acids (e.g., 4-oxobutanoic acid derivatives) .

- Ventilation: Conduct reactions in a fume hood due to potential release of volatile byproducts (e.g., triflic acid vapors) .

- First Aid: In case of exposure, rinse with water for 15 minutes and consult a physician .

Advanced: How can isotopic tracing (e.g., ¹³C/²H) elucidate metabolic pathways of this compound?

Answer:

- Synthesis of ¹³C-Labeled Analogs: Introduce ¹³C at the carboxyl group via K¹³CN-mediated carboxylation.

- In Vivo Studies: Administer deuterated compounds (e.g., 4,4-d2 derivative) and track metabolites via LC-MS/MS, comparing fragmentation patterns .

- Data Interpretation: Use software like XCMS Online to map isotopic enrichment in liver microsomes or plasma samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.